1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one, also known as 3-APM or 3-APMeth, is an organic compound that is a derivative of the aminopyrrolidines family. It is a synthetic compound that has been used in scientific research for a variety of purposes, including studying the effects of drugs on the body, understanding the mechanisms of action of certain drugs, and as an alternative to other drugs in laboratory experiments.
Scientific Research Applications
Spectroscopic Probes for Zn2+-Protein Interactions
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one and its related compounds have been explored as sensitive spectroscopic probes for Zn2+-protein interactions. These compounds, due to their structural characteristics, are able to form complexes with Zn2+, which can be utilized for the rapid spectrophotometric determination of the affinity of a protein for Zn2+. This application is critical for understanding and characterizing the binding dynamics and structural biochemistry of zinc proteins (Jefferson, Hunt, & Ginsburg, 1990).
Water-soluble Aminoxyls Synthesis
Research has also focused on the synthesis of water-soluble aminoxyls derived from aminopyrrolidinyl methanesulfonate structures. These compounds exhibit solubility in water and potential for association in other solvents, indicative of their chemical versatility and potential for various applications in chemical biology and materials science (Marx & Rassat, 2002).
Chemical Transformations in Organic Synthesis
The aminopyrrolidin-1-yl moiety serves as a critical intermediate in the synthesis of diverse organic compounds. For instance, 3-Aminopyrrolidin-2-ones, which share a structural motif with the compound of interest, have been involved in reactions leading to the formation of azomethines and further transformation into N-substituted aminopyrrolidin-2-ones. Such chemical transformations are fundamental in the synthesis of pharmaceuticals and complex organic molecules (Kostyuchenko et al., 2009).
Antibacterial Agents Synthesis
The compound and its analogues have been investigated for their role in synthesizing antibacterial agents. Specifically, modifications of the aminopyrrolidinyl group at certain positions on the naphthyridine nucleus have led to compounds with significant antibacterial activity, highlighting the molecule's utility in developing new therapeutics (Egawa et al., 1984).
Asymmetric Synthesis and Organocatalysis
In the realm of asymmetric synthesis and organocatalysis, the aminopyrrolidinyl moiety has been utilized to develop novel methodologies for the enantioselective synthesis of important organic compounds. This includes the synthesis of syn/anti-1,3-amino alcohols, which are valuable building blocks in organic synthesis and drug development (Jha, Kondekar, & Kumar, 2010).
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-2-3-5-12(10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVCVUIWDLFVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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